Hidrosmin

Catalog No.
S1796055
CAS No.
80604-68-8
M.F
C30H36O16
M. Wt
652.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hidrosmin

CAS Number

80604-68-8

Product Name

Hidrosmin

IUPAC Name

5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C30H36O16

Molecular Weight

652.6 g/mol

InChI

InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-15(32)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)19(7-13)41-6-5-31/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1

InChI Key

WPEGKIKHFSQQCA-WTNNCJBMSA-N

Synonyms

7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-4H-1-benzopyran-4-one; Hydrosmin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)OCCO)O)O)O)O)O)O)O

Hidrosmin is a synthetic bioflavonoid with the molecular formula C30H36O16 and a molecular weight of approximately 652.6 g/mol. It is primarily recognized for its phlebotonic properties, meaning it stabilizes capillaries and is used to treat conditions related to chronic venous insufficiency. Marketed under the brand name Venosmil, hidrosmin is indicated for short-term relief from edema and symptoms associated with chronic venous insufficiency in adults. Its pharmacological actions include reducing capillary permeability, increasing red blood cell deformability, inducing smooth muscle contraction in vein walls, and enhancing lymphatic flow .

Hidrosmin demonstrates several biological activities:

  • Anti-inflammatory Effects: It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types, including human proximal tubule epithelial cells .
  • Renoprotective Properties: In animal studies, hidrosmin has been effective in reducing renal oxidative stress and inflammation, suggesting potential benefits in diabetic nephropathy .
  • Endothelial Function: Hidrosmin enhances endothelial nitric oxide synthase activity, promoting nitric oxide production and improving endothelial function under hyperglycemic conditions .

Are employed to modify the structure of these precursors to yield hidrosmin.
  • Purification: The final product is purified through methods such as crystallization or chromatography to ensure high purity for medicinal use.
  • A notable patent outlines a specific process for preparing hidrosmin as a bulk drug, emphasizing the importance of maintaining structural integrity during synthesis .

    Hidrosmin is primarily used in the treatment of:

    • Chronic Venous Insufficiency: It alleviates symptoms such as pain, heaviness, and edema in patients suffering from this condition.
    • Oedema Management: It provides short-term relief from swelling associated with various medical conditions.
    • Potential Renal Protection: Ongoing research suggests its utility in protecting kidney function under diabetic conditions due to its antioxidant properties .

    Research indicates that hidrosmin interacts with various biological pathways:

    • Cytokine Modulation: It reduces the expression of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in kidney cells exposed to high glucose levels .
    • Oxidative Stress Reduction: Hidrosmin treatment has been linked to decreased levels of reactive oxygen species and improved antioxidant enzyme activity in renal tissues .

    These interactions highlight its potential as a therapeutic agent beyond venous insufficiency.

    Hidrosmin shares structural and functional similarities with several other flavonoids. Below is a comparison with notable compounds:

    CompoundStructure SimilarityPrimary UseUnique Features
    DiosminYesChronic venous insufficiencyNatural origin; less potent than hidrosmin
    RutinYesAntioxidant, anti-inflammatoryCommonly found in fruits; broader antioxidant activity
    QuercetinYesAllergies, inflammationKnown for antihistamine effects; more widely studied
    HesperidinYesVascular healthCitrus-derived; enhances blood flow

    Hidrosmin's unique combination of capillary stabilization and potential renal protective effects distinguishes it from these similar compounds.

    Hydroxyethylation of Diosmin: Reaction Mechanisms

    The synthesis of hidrosmin, chemically known as 5-O-(beta-Hydroxyethyl) diosmin, represents a significant advancement in flavonoid chemistry through the selective modification of the naturally occurring compound diosmin [1] [2]. The molecular transformation involves the introduction of a hydroxyethyl group at the 5-position of the diosmin molecule, resulting in a compound with enhanced bioactivity and improved pharmacological properties [1] [3].

    The hydroxyethylation reaction proceeds through a nucleophilic substitution mechanism where the phenolic hydroxyl group at the 5-position of diosmin acts as a nucleophile [1] [2]. The reaction typically employs ethylene oxide as the hydroxyethylating agent in the presence of a suitable base catalyst [1]. The mechanism involves the formation of an alkoxide intermediate through deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the electrophilic carbon of ethylene oxide [10] [28].

    Research indicates that the reaction conditions significantly influence the selectivity and yield of the hydroxyethylation process [1] [2]. Optimal reaction temperatures range from 60 to 80 degrees Celsius, with reaction times extending from 6 to 12 hours depending on the concentration of reactants and catalyst loading [1]. The use of sodium hydroxide or potassium hydroxide as base catalysts has been documented to provide superior results compared to weaker bases [1] [2].

    The reaction kinetics follow second-order behavior, with the rate being dependent on both diosmin and ethylene oxide concentrations [29] [30]. Temperature optimization studies reveal that elevated temperatures enhance reaction rates but may lead to side reactions, including multiple hydroxyethylation and degradation products [29]. The activation energy for the primary hydroxyethylation reaction has been calculated to be approximately 45-50 kilojoules per mole, indicating moderate energy requirements for the transformation [30].

    Process monitoring during synthesis involves spectroscopic techniques to track the consumption of starting materials and formation of the desired product [28]. High-performance liquid chromatography methods have been developed to quantify reaction progress and identify potential impurities [28]. The reaction typically achieves 85-95% conversion of diosmin to hidrosmin under optimized conditions [1] [2].

    Process StepTemperature (°C)Time (hours)Key Reagents/Conditions
    Hydroxyethylation Reaction60-806-12Ethylene oxide, Diosmin, Base catalyst
    Decoloration25-302-4Activated charcoal
    FiltrationRoom Temperature1-2Filter aid
    Crystallization4-2524-48Ethanol-water system
    CentrifugationRoom Temperature0.5-1High-speed centrifuge
    Dissolution40-602-3Methanol/Ethanol
    Final PurificationRoom Temperature4-6Recrystallization

    Optimization of Decoloration and Crystallization Processes

    The purification of hidrosmin following synthesis requires sophisticated decoloration and crystallization protocols to achieve pharmaceutical-grade purity [1] [2]. The decoloration process represents a critical step in removing colored impurities and degradation products that may have formed during the hydroxyethylation reaction [33] [35].

    Activated charcoal serves as the primary decolorizing agent due to its exceptional adsorption capacity for organic impurities and chromophoric compounds [33] [36]. Research demonstrates that activated charcoal concentrations of 2-5% by weight relative to the crude hidrosmin provide optimal decoloration efficiency [33] [35]. The adsorption mechanism involves both physical and chemical interactions between the impurities and the charcoal surface [35].

    Temperature control during decoloration proves crucial for maintaining product integrity while achieving effective purification [33] [36]. Optimal decoloration temperatures range from 25 to 30 degrees Celsius, as higher temperatures may promote degradation of the flavonoid structure [33]. The decoloration process typically requires 2-4 hours of contact time to ensure complete removal of colored impurities [33] [35].

    The crystallization process employs antisolvent precipitation techniques using ethanol-water systems [14] [40]. Research indicates that ethanol concentrations of 20-30% by volume provide the optimal balance between solubility control and crystal formation [14] [40]. The crystallization mechanism involves supersaturation generation through solvent composition changes, leading to nucleation and crystal growth [14] [39].

    Temperature management during crystallization significantly affects crystal morphology and purity [39] [40]. Low-temperature crystallization at 4-10 degrees Celsius promotes the formation of uniform crystals with enhanced purity [39]. Extended crystallization times of 24-48 hours ensure complete precipitation and crystal maturation [40].

    pH optimization studies reveal that maintaining the crystallization solution at pH 3.5-4.0 enhances crystal stability and reduces the formation of amorphous precipitates [14]. The acidic conditions prevent flavonoid degradation while promoting ordered crystal packing [14] [40].

    ParameterOptimal RangeImpact on Product Quality
    Activated Charcoal Concentration2-5% w/wColor removal, purity enhancement
    Decoloration Temperature25-30°CAdsorption efficiency
    Decoloration Time2-4 hoursComplete decoloration
    Ethanol Concentration for Crystallization20-30% v/vCrystal formation, yield
    Crystallization Temperature4-10°CCrystal size and purity
    Crystallization Time24-48 hoursComplete crystallization
    pH Value3.5-4.0Crystal stability
    Liquid-Solid Ratio10:1 (mL/g)Dissolution efficiency

    Scalability Challenges in Industrial Synthesis

    The transition from laboratory-scale synthesis to industrial production of hidrosmin presents numerous technical and engineering challenges that require systematic solutions [18] [19]. Heat transfer limitations represent a primary concern in large-scale reactors, where temperature uniformity becomes increasingly difficult to maintain across the entire reaction volume [19].

    Industrial-scale reactors must address the challenge of maintaining consistent temperature profiles during the exothermic hydroxyethylation reaction . Temperature gradients can lead to localized hotspots, resulting in side reactions and product degradation [19]. Multi-zone heating systems and advanced temperature monitoring technologies have been proposed to address these thermal management issues .

    Mass transfer efficiency poses another significant challenge in scaling up the hidrosmin synthesis process [18] [19]. The viscosity of the reaction mixture increases substantially at industrial concentrations, leading to reduced mixing efficiency and longer reaction times [18]. Advanced impeller designs and computational fluid dynamics modeling have been employed to optimize mixing patterns in large-scale reactors [19].

    Reaction control systems become more complex at industrial scale due to the increased thermal mass and longer response times of large reactors [18]. Continuous monitoring systems incorporating real-time analytical techniques are essential for maintaining product quality and process consistency . Process analytical technology integration allows for immediate adjustments to reaction parameters based on real-time composition data [18].

    Product quality consistency represents a critical challenge when scaling from bench to production scale [19]. Variations in mixing patterns, temperature distributions, and residence times can lead to batch-to-batch variability in product purity and yield [19]. Implementation of robust quality control protocols and statistical process control methodologies helps maintain consistent product specifications .

    Equipment design considerations for industrial hidrosmin production include specialized reactor configurations to handle the viscous nature of the reaction mixture [20]. The selection of appropriate materials of construction must consider the corrosive nature of the base catalysts used in the hydroxyethylation reaction [20]. Reactor design optimization focuses on maximizing heat and mass transfer while minimizing residence time distributions .

    Process economics at industrial scale require careful consideration of catalyst recovery and recycling systems [18]. The base catalysts used in the synthesis can be recovered and reused, but this requires additional process equipment and operational complexity [18]. Cost-benefit analyses indicate that catalyst recycling becomes economically viable only at production scales exceeding several hundred kilograms per batch .

    Challenge CategorySpecific IssuesProposed SolutionsImplementation Complexity
    Heat TransferTemperature uniformity in large reactorsMulti-zone heating systemsMedium
    Mass TransferMixing efficiency at industrial scaleAdvanced impeller designHigh
    Reaction ControlReaction time optimizationContinuous monitoring systemsMedium
    Product QualityConsistent purity and yieldQuality control protocolsLow
    Equipment DesignReactor design for viscous solutionsSpecialized reactor configurationsHigh
    Process EconomicsCost-effective catalyst recoveryCatalyst recycling systemsMedium

    Green Chemistry Approaches for Sustainable Production

    The implementation of green chemistry principles in hidrosmin production addresses environmental concerns while maintaining economic viability [21] [23] [27]. Atom economy optimization represents a fundamental approach to reducing waste generation in the synthesis process [21]. The direct hydroxyethylation reaction exhibits favorable atom economy, as the majority of atoms from the starting materials are incorporated into the final product [21] [23].

    Solvent selection plays a crucial role in developing environmentally sustainable production methods [21] [26]. The replacement of traditional organic solvents with water-ethanol systems reduces environmental impact while maintaining process efficiency [26] [27]. Research indicates that aqueous-based systems provide comparable yields to conventional organic solvent systems while significantly reducing volatile organic compound emissions [26].

    Energy efficiency improvements focus on process intensification techniques that reduce overall energy consumption [21] [22]. The development of ambient pressure reaction conditions eliminates the need for high-pressure equipment and reduces energy requirements [22]. Process integration strategies, including heat recovery systems, further enhance energy efficiency in industrial operations [21] [24].

    Waste reduction strategies encompass both source reduction and waste treatment approaches [21] [27]. Solvent recovery systems enable the recycling of ethanol and water used in the crystallization process, achieving 80-90% solvent recovery rates [26] [27]. The implementation of closed-loop systems minimizes waste generation and reduces raw material consumption [24] [27].

    Renewable feedstock utilization represents another key aspect of sustainable hidrosmin production [21] [23]. The starting material diosmin is derived from citrus fruit peels, which are renewable agricultural waste products [23]. This approach transforms waste materials into valuable pharmaceutical intermediates, contributing to circular economy principles [23] [27].

    Catalysis optimization focuses on developing more efficient and selective catalytic systems [21] [23]. The use of heterogeneous catalysts enables easier separation and recycling, reducing catalyst consumption and waste generation [21]. Research into biocatalytic approaches explores the potential for enzyme-catalyzed hydroxyethylation reactions under mild conditions [23].

    Process analytical technology integration supports green chemistry objectives by enabling real-time monitoring and control [24] [27]. Continuous monitoring reduces the risk of batch failures and associated waste generation [24]. Advanced process control systems optimize reaction conditions to minimize energy consumption and maximize product yield [27].

    Life cycle assessment studies of hidrosmin production indicate that implementing green chemistry approaches can reduce environmental impact by 40-60% compared to conventional methods [24] [27]. The primary environmental benefits include reduced solvent consumption, lower energy requirements, and decreased waste generation [24].

    Green Chemistry PrincipleCurrent ApplicationEnvironmental BenefitImplementation Status
    Atom EconomyDirect hydroxyethylation reactionMinimal by-product formationEstablished
    Safer SolventsWater-ethanol systemsReduced toxic solvent useDeveloping
    Energy EfficiencyAmbient pressure reactionsLower energy consumptionEstablished
    Waste ReductionSolvent recovery systems80-90% waste reductionDeveloping
    Renewable FeedstocksPlant-derived diosminSustainable raw materialsEstablished
    CatalysisBase-catalyzed reactionsReduced reagent consumptionEstablished

    Hidrosmin exhibits characteristic solubility patterns typical of flavonoid glycosides, demonstrating limited aqueous solubility while showing enhanced dissolution in organic solvents [1] [2] [3]. The compound is classified as slightly soluble in water, with solubility values indicating restricted dissolution in pure aqueous systems [1]. This limited aqueous solubility is attributed to the extensive hydrogen bonding network within the crystal structure and the hydrophobic character of the flavonoid backbone, despite the presence of multiple hydroxyl groups and glycosidic moieties [4].

    In methanol, hidrosmin demonstrates slightly improved solubility compared to water, though still requiring enhancement techniques for optimal dissolution [1]. Sonication has been demonstrated to significantly improve the solubility of hidrosmin in methanol, suggesting that physical disruption of intermolecular hydrogen bonds facilitates dissolution [1]. This phenomenon aligns with observations in related flavonoid compounds where ultrasonic treatment enhances solubilization by disrupting crystalline packing arrangements [5].

    The compound demonstrates variable solubility in different organic solvents, facilitating its formulation in diverse pharmaceutical dosage forms [2] [3]. Temperature dependency of solubility follows typical thermodynamic principles, with higher temperatures generally promoting increased dissolution rates. The hygroscopic nature of hidrosmin further influences its solubility behavior, as moisture absorption can alter the crystalline state and subsequent dissolution characteristics [1].

    Phase solubility studies with cyclodextrin complexation have demonstrated potential for solubility enhancement, similar to approaches used with related flavonoids like diosmin [6]. These studies indicate that inclusion complex formation can significantly improve aqueous solubility while maintaining the chemical integrity of the flavonoid structure.

    pH-Dependent Degradation Pathways

    The stability of hidrosmin is significantly influenced by solution pH, following degradation patterns characteristic of flavonoid glycosides [7] [8] [9]. Under acidic conditions, the compound demonstrates enhanced stability due to protonation of hydroxyl groups, which reduces nucleophilic reactivity and minimizes hydrolytic cleavage of glycosidic bonds [10] [11]. The optimal stability pH range for hidrosmin appears to be between 3.5 and 5.5, consistent with findings for related flavonoid compounds [12] [13].

    At neutral pH conditions, hidrosmin undergoes gradual hydrolytic degradation primarily affecting the glycosidic linkages [14] [15]. The mechanism involves nucleophilic attack by water molecules on the anomeric carbon of the sugar moiety, leading to stepwise cleavage of carbohydrate residues [16] [11]. This degradation pathway results in the formation of intermediate degradation products and ultimately the aglycone form [17] [18].

    Under alkaline conditions above pH 8, hidrosmin experiences accelerated degradation through multiple pathways [8] [9]. The primary mechanism involves deprotonation of phenolic hydroxyl groups, particularly at the C3 position, leading to increased nucleophilic reactivity and subsequent oxidative degradation [9]. Alkaline pH promotes ring-opening reactions of the flavonoid C-ring, generating benzofuranone derivatives and other oxidation products [9].

    The pH-dependent degradation kinetics follow pseudo-first-order kinetics under most conditions, with rate constants increasing exponentially with pH elevation above 7 [7] [8]. Temperature significantly influences these pH-dependent degradation rates, with activation energies varying based on the specific degradation pathway predominating at each pH range [7] [19].

    Spectroscopic studies reveal distinct degradation pathways at different pH values, with UV-visible absorption changes indicating structural modifications to the chromophore system [8] [9]. At pH values above 11, rapid degradation occurs with formation of multiple degradation products, including phenolic acids and polymerization products [9].

    Thermal Stability and Kinetic Decomposition Studies

    Hidrosmin demonstrates moderate thermal stability with decomposition initiation observed above 151°C under atmospheric conditions [1]. Thermogravimetric analysis reveals a multi-step degradation process characteristic of flavonoid glycosides, with initial mass loss attributed to dehydration and volatile compound elimination, followed by structural decomposition at higher temperatures [20] [21].
    The thermal decomposition mechanism of hidrosmin involves sequential degradation steps beginning with cleavage of the glycosidic bonds at temperatures exceeding 150°C [21] [22]. Differential scanning calorimetry studies indicate endothermic transitions associated with melting and decomposition processes, with enthalpy values reflecting the energy requirements for molecular breakdown [23] [21]. The activation energy for thermal decomposition has been estimated to be consistent with other flavonoid glycosides, typically ranging from 80 to 150 kilojoules per mole [19] [24].

    Kinetic analysis of thermal degradation follows Arrhenius behavior, with rate constants increasing exponentially with temperature [22] [19]. The degradation mechanism involves β-hydrogen bond scission within the sugar moiety, coupled with oxidative breakdown of the flavonoid ring system [24] [25]. Formation of volatile degradation products includes carbon dioxide, water vapor, and organic fragments resulting from pyrolytic cleavage [20] [25].

    Isothermal stability studies demonstrate that hidrosmin remains relatively stable at temperatures below 60°C for extended periods, consistent with pharmaceutical storage requirements [26]. However, exposure to temperatures above 70°C results in measurable degradation within hours, necessitating careful temperature control during processing and storage [26]. The thermal degradation products include dehydrated derivatives, ring-opened compounds, and oxidized metabolites that may retain some biological activity [26] [25].

    Protective effects of reducing atmospheres and antioxidants have been observed in thermal stability studies, suggesting that oxidative processes contribute significantly to high-temperature degradation [27] [26]. The presence of moisture accelerates thermal degradation through hydrolytic mechanisms, emphasizing the importance of controlling both temperature and humidity during storage [26].

    Photolytic Degradation Mechanisms

    Photolytic degradation represents a significant stability concern for hidrosmin, as flavonoid compounds are generally susceptible to photochemical breakdown under ultraviolet and visible light exposure [28] [29] [30]. The chromophore system of hidrosmin, consisting of the conjugated flavonoid ring structure, absorbs light in the ultraviolet region, initiating photochemical reactions that lead to structural modification and degradation [30] [31].

    Direct photolysis of hidrosmin occurs through absorption of ultraviolet radiation, typically in the wavelength range of 280-400 nanometers [29] [32]. The primary photochemical mechanism involves excited state formation followed by intramolecular rearrangements and bond cleavage reactions [30] [31]. The phenolic hydroxyl groups and the glycosidic linkages represent particularly vulnerable sites for photolytic attack [28] [29].

    The kinetics of photolytic degradation follow pseudo-first-order kinetics under constant irradiation conditions, with rate constants dependent on light intensity, wavelength distribution, and solution conditions [28] [33]. Studies with related flavonoids indicate half-lives ranging from several hours to days under typical laboratory lighting conditions [28] [29]. The presence of oxygen accelerates photolytic degradation through the formation of reactive oxygen species, including singlet oxygen and hydroxyl radicals [33] [32].

    Photodegradation products of hidrosmin include oxidized derivatives, ring-opened compounds, and smaller molecular fragments resulting from bond cleavage [29] [33]. These degradation products may exhibit altered biological activity and potentially different toxicological profiles compared to the parent compound [30] [31]. The formation of hydrogen peroxide and other reactive oxygen species during photolysis can promote secondary oxidation reactions [33] [32].

    XLogP3

    -1.2

    Hydrogen Bond Acceptor Count

    16

    Hydrogen Bond Donor Count

    8

    Exact Mass

    652.20033506 g/mol

    Monoisotopic Mass

    652.20033506 g/mol

    Heavy Atom Count

    46

    Dates

    Last modified: 08-15-2023

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